molecular formula C8H8FNO3 B13579674 2-(2-Fluoro-3-nitrophenyl)ethan-1-ol

2-(2-Fluoro-3-nitrophenyl)ethan-1-ol

Cat. No.: B13579674
M. Wt: 185.15 g/mol
InChI Key: NQGBXRPZNHKFGU-UHFFFAOYSA-N
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Description

2-(2-Fluoro-3-nitrophenyl)ethan-1-ol is an organic compound with the molecular formula C8H8FNO3 It is characterized by the presence of a fluoro and nitro group attached to a phenyl ring, along with an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-3-nitrophenyl)ethan-1-ol typically involves the nitration of 2-fluorophenylethanol followed by careful purification processes. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and prevent over-nitration. The reaction conditions must be optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-3-nitrophenyl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder (Fe) with hydrochloric acid (HCl) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(2-Fluoro-3-nitrophenyl)ethanal or 2-(2-Fluoro-3-nitrophenyl)ethanoic acid.

    Reduction: Formation of 2-(2-Fluoro-3-aminophenyl)ethan-1-ol.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Fluoro-3-nitrophenyl)ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-3-nitrophenyl)ethan-1-ol depends on its chemical structure and the specific context in which it is used. The fluoro and nitro groups can participate in various interactions with molecular targets, influencing the compound’s reactivity and biological activity. The hydroxyl group can form hydrogen bonds, affecting the compound’s solubility and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-1-(3-nitrophenyl)ethan-1-one: Similar structure but with a ketone group instead of a hydroxyl group.

    2,2,2-Trifluoro-1-(3-nitrophenyl)ethan-1-one: Contains trifluoromethyl and nitro groups, differing in the substitution pattern and functional groups.

Uniqueness

2-(2-Fluoro-3-nitrophenyl)ethan-1-ol is unique due to the presence of both fluoro and nitro groups on the phenyl ring, along with a hydroxyl group on the ethan-1-ol moiety. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C8H8FNO3

Molecular Weight

185.15 g/mol

IUPAC Name

2-(2-fluoro-3-nitrophenyl)ethanol

InChI

InChI=1S/C8H8FNO3/c9-8-6(4-5-11)2-1-3-7(8)10(12)13/h1-3,11H,4-5H2

InChI Key

NQGBXRPZNHKFGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])F)CCO

Origin of Product

United States

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